(2R,3Ar,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-1-ium-2-carboxylate

Peptide conformation Stereochemistry Molecular modeling

(2R,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid (CAS 145438-95-5) is a conformationally constrained, fully saturated bicyclic amino acid belonging to the octahydroindole-2-carboxylic acid (Oic) family. Bearing three defined chiral centers (2R,3aR,7aS), this trans-fused stereoisomer is the enantiomeric counterpart of the widely studied (2S,3aS,7aS)-Oic (L-Oic, the isomer found in perindopril and trandolapril).

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 145438-95-5
Cat. No. B057233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3Ar,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-1-ium-2-carboxylate
CAS145438-95-5
Synonyms[2R-(2α,3aβ,7aα)]-Octahydro-1H-Indole-2-carboxylic Acid
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC(N2)C(=O)O
InChIInChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m1/s1
InChIKeyCQYBNXGHMBNGCG-GJMOJQLCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of CAS 145438-95-5: (2R,3aR,7aS)-Octahydroindole-2-Carboxylic Acid as a Chiral Bicyclic Proline Scaffold


(2R,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid (CAS 145438-95-5) is a conformationally constrained, fully saturated bicyclic amino acid belonging to the octahydroindole-2-carboxylic acid (Oic) family. Bearing three defined chiral centers (2R,3aR,7aS), this trans-fused stereoisomer is the enantiomeric counterpart of the widely studied (2S,3aS,7aS)-Oic (L-Oic, the isomer found in perindopril and trandolapril) [1]. Unlike canonical L-proline, Oic stereoisomers enforce backbone φ and ψ dihedral angle restrictions through a pyrrolidine ring fused to a cyclohexane chair, thereby dictating specific secondary structure propensities—γ-turn versus polyproline-II (PPII) helix versus α-helical conformations—in a stereochemistry-dependent manner [2]. The (2R,3aR,7aS) configuration is supplied predominantly as a chiral reference standard, an intermediate for stereochemically defined ACE-inhibitor impurities, or a coupling partner for trans-fused phosphoproline analog construction [3].

Why Generic Substitution Fails for CAS 145438-95-5: Stereochemical Specificity of the (2R,3aR,7aS)-Oic Scaffold


Substituting (2R,3aR,7aS)-Oic with its enantiomer (2S,3aR,7aR)-Oic or the commercially prevalent (2S,3aS,7aS)-Oic (L-Oic) is not functionally equivalent in peptide or pharmaceutical contexts. Quantum mechanical calculations demonstrate that the four Oic stereoisomers exhibit distinct energetic preferences for γ-turn, polyproline-II, and helical backbone conformations in aqueous solution, meaning each configuration imparts a different local backbone geometry when incorporated into a peptide chain [1]. In the context of ACE-inhibitor manufacturing, the (2R,3aR,7aS) isomer is a specified European Pharmacopoeia impurity (Perindopril EP Impurity U), where its presence at defined trace levels is mandatory for analytical method validation, quality control batch release, and Abbreviated New Drug Application (ANDA) submissions . Using a different octahydroindole stereoisomer in impurity profiling would produce chromatographically distinct retention behavior—as evidenced by validated chiral ligand-exchange HPLC methods that resolve three Oic stereoisomers with baseline separation (resolution Rs > 1.5)—yielding inaccurate quantification in regulatory testing [2].

Product-Specific Quantitative Evidence Guide: CAS 145438-95-5 Differentiation from Closest Analogs


Trans-Fused vs. Cis-Fused Oic Conformational Energetics: Aqueous Solution Conformational Populations

Quantum mechanical calculations at the B3LYP/6-311++G(d,p) level on N-acetyl-N′-methylamide derivatives of all four Oic stereoisomers reveal that the (2R,3aR,7aS) trans-fused isomer and its enantiomer exhibit distinct conformational energy landscapes relative to the cis-fused diastereomers. In the gas phase, γ-turn is the sole minimum-energy conformation for all four stereoisomers. However, in aqueous solution (PCM continuum model), all four stereoisomers gain conformational flexibility, with the (2R,3aR,7aS) isomer populating helical, polyproline-II, and γ-turn motifs at relative Boltzmann-weighted free energies that differ from those of the (2S,3aS,7aS) isomer [1]. The data demonstrate that the fusion geometry (trans vs. cis) determines which secondary structure motifs are energetically accessible in aqueous media, directly impacting peptide backbone pre-organization when this scaffold is deployed in peptidomimetic design.

Peptide conformation Stereochemistry Molecular modeling

NK1 Receptor Antagonist Activity Enhancement by Oic vs. Phenylalanine in Tripeptide Scaffolds

Replacement of the Phe residue in the tripeptide NK1 antagonist TRI (Ac-Thr-D-Trp(CHO)-Phe-NMeBzl, reference peptide FR113680) with (3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) yields TOI, which demonstrates a pA2 increase from 8.0 (TRI) to 9.3 (TOI) at the NK-1 receptor (guinea pig ileum bioassay), representing a ~20-fold potency enhancement when calculated as antilog of ΔpA2 [1]. At the NK-2 receptor (rat colon), Oic substitution increased pA2 from 7.0 to 8.4 (~25-fold enhancement). Importantly, this substitution also improved NK-1/NK-2 selectivity (ΔpA2 NK-1 − NK-2 increased from 1.0 to 0.9), while activity at NK-3 decreased (pA2 5.8 to 5.0) [1]. The data demonstrate that Oic imparts both potency gains and altered receptor subtype selectivity relative to the natural aromatic amino acid phenylalanine.

Neurokinin receptor Peptide SAR GPCR pharmacology

Hydrophobicity Differential of Oligo-Oic vs. Oligo-Proline: Octanol-Water Partitioning

Oligomeric peptides constructed from (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) display dramatically enhanced hydrophobicity compared to the parent oligoproline peptides. Whereas oligo-proline sequences are moderately hydrophilic, oligo-Oic peptides of 3–4 residues and longer demonstrate specific partitioning into hydrophobic environments (octan-1-ol) and incorporate into detergent (SDS) micelles [1]. Ac-Oic₃-OEt exhibits a logD₇.₄ value that is measurably higher than Ac-Pro₃-OEt, reflecting the lipophilic contribution of the fused cyclohexane ring. The effect is cooperative: each additional Oic residue increases logD by an increment greater than that observed for oligo-proline elongation [1]. This hydrophobicity gain is directly attributable to the cyclohexane ring fusion rather than backbone conformational differences.

Peptide hydrophobicity Polyproline-II helix Lipophilicity

(2R,3aR,7aS)-Oic as the Defined Precursor for Trans-Fused Octahydroindole-2-Phosphonic Acid (OicP) Synthesis

The (2R,3aR,7aS) configuration is the required starting material for the first reported diastereoselective synthesis of trans-fused octahydroindole-2-phosphonic acid (OicP) stereoisomers. Hernández-Benítez et al. (2024) demonstrated that (2R,3aR,7aS)-octahydroindole-2-phosphonic acid can be accessed via ruthenium tetroxide oxidation of enantiomerically pure diethyl (R)-phosphoprolinate, followed by highly diastereoselective double 4,5-diallylation with a trans-addition mode, and ring-closing metathesis using Grubbs' first-generation catalyst [1]. The trans-fused ring junction geometry (3aR,7aS) of the phosphonic acid product is preserved from the starting (2R,3aR,7aS) carboxylic acid scaffold. This contrasts with cis-fused OicP isomers, which are synthesized from (2S,3aS,7aS) starting materials via a distinct stereochemical pathway [1]. The (2R)-configured α-carbon dictates the stereochemical outcome of the phosphonate group installation, making the carboxylic acid precursor's chirality at C2 the decisive factor for obtaining the desired OicP enantiomer.

Phosphoproline analog Diastereoselective synthesis Organophosphorus chemistry

Chiral Chromatographic Resolution of Oic Stereoisomers: Validated Separation for Impurity Quantification

Baseline chromatographic separation of three Oic stereoisomers—(2S,3aS,7aS)-Oic (SSS-Oic), (2R,3aR,7aR)-Oic (RRR-Oic), and (2S,3aR,7aR)-Oic (SRR-Oic)—has been achieved using a pre-column phenyl isothiocyanate (PITC) derivatization method on an Ultron ES-OVM chiral column (150 mm × 4.6 mm, 5 μm) [1]. The validated method enables simultaneous determination of diastereoisomeric and enantiomeric impurities in SSS-Oic at levels relevant to pharmaceutical quality control. Although the published method targets SSS-Oic purity, the same chromatographic system is applicable to resolving the (2R,3aR,7aS) isomer (the enantiomer of SRR-Oic) from other Oic stereoisomers. A complementary ligand-exchange HPLC method using Cu(II)–L-phenylalaninamide as chiral selector with sodium 1-octanesulfonate as ion-pair reagent also achieves resolution of three Oic stereoisomers [2]. These validated methods are critical for confirming the stereochemical integrity of purchased (2R,3aR,7aS)-Oic batches.

Chiral HPLC Quality control Pharmaceutical analysis

(2R,3aR,7aS)-Oic as Perindopril EP Impurity U: Regulatory Requirement for ANDA Submission

The (2R,3aR,7aS) isomer of octahydroindole-2-carboxylic acid is codified as Perindopril EP Impurity U in the European Pharmacopoeia and related pharmacopoeial monographs . This impurity arises from stereochemical erosion during the industrial synthesis of perindopril, which employs the (2S,3aS,7aS)-Oic isomer as the key intermediate [1]. Perindopril EP Impurity U is the (2R,3aR,7aS)-octahydroindole-2-carboxylic acid derived species wherein the indole carboxylic acid moiety possesses inverted stereochemistry at all three chiral centers relative to the API. Regulatory guidelines (ICH Q3A/Q3B) require identification, quantification, and control of this specified impurity at thresholds ≥ 0.10% (or ≤ 1.0 mg/day, whichever is lower) in the drug substance. The availability of authentic (2R,3aR,7aS)-Oic as a characterized reference standard (typically ≥ 95% purity by HPLC, with full characterization data including ¹H/¹³C NMR, HRMS, and chiral HPLC) is therefore essential for analytical method development and validation in ANDA/505(b)(2) submissions .

Pharmaceutical impurity Regulatory compliance Perindopril

Best Research and Industrial Application Scenarios for CAS 145438-95-5


Pharmaceutical Impurity Reference Standard for Perindopril ANDA/505(b)(2) Submissions

Procure (2R,3aR,7aS)-Oic as a characterized reference standard for use in HPLC-UV and LC-MS/MS analytical methods that quantify Perindopril EP Impurity U in perindopril erbumine or perindopril arginine drug substance and finished dosage forms. The validated chiral HPLC methods described by Sun et al. (2006) and the PITC derivatization method enable baseline resolution of this stereoisomer from the API-related (2S,3aS,7aS)-Oic, satisfying ICH Q3A/Q3B requirements for specified impurity control at the ≥ 0.10% reporting threshold [1]. The provision of a full Certificate of Analysis with ¹H/¹³C NMR, HRMS, and chiral HPLC purity data supports regulatory dossier compilation for generic drug applications.

Synthesis of Trans-Fused D-Configured Phosphoproline Analogs (OicP)

Use (2R,3aR,7aS)-Oic or its N-protected derivative as the chirality-defining precursor for the diastereoselective synthesis of trans-fused (2R,3aR,7aS)-octahydroindole-2-phosphonic acid (OicP), following the 2024 protocol of Hernández-Benítez et al. The trans ring fusion geometry and (2R) α-carbon configuration are preserved throughout the synthetic sequence (RuO₄ oxidation, double diallylation, RCM), yielding a phosphoproline analog with D-amino acid-like stereochemistry suitable for designing phosphatase-resistant peptide inhibitors or transition-state analog probes for proteolytic enzymes [2].

Conformational Probing of Stereochemistry-Dependent Peptide Backbone Preferences

Incorporate (2R,3aR,7aS)-Oic into model dipeptide or tripeptide sequences (e.g., as an Fmoc- or Boc-protected derivative in solid-phase peptide synthesis) to systematically compare backbone conformational preferences against the (2S,3aS,7aS) isomer. As established by Torras et al. (2014), the four Oic stereoisomers populate γ-turn, PPII, and helical conformational basins in a stereochemistry-dependent manner in aqueous solution [3]. CD spectroscopy, NMR (3JHN-Hα coupling constants, NOE patterns), and computational modeling can quantify the differential impact of the (2R) vs. (2S) configuration on local backbone geometry when Oic is placed at the i+1 or i+2 position of a β-turn or within a polyproline sequence.

Hydrophobic Polyproline-II Helix Construction with Non-Canonical Stereochemistry

While (2S,3aS,7aS)-Oic oligomers are established to form stable, hydrophobic PPII helices with cooperative trans-amide bond stabilization (Kubyshkin & Budisa, 2017, 2018) [4], the corresponding (2R,3aR,7aS)-Oic oligomers offer a stereochemically inverted scaffold for probing the handedness preference and stability limits of the PPII fold. The (2R) configuration at the α-carbon may alter helix pitch, solvent exposure of the fused cyclohexane ring, and the all-trans vs. cis-trans amide bond equilibrium, providing a comparative model for understanding stereochemical determinants of polyproline helix formation. Such constructs are relevant to de novo design of membrane-spanning peptide tags and biomaterials.

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